
N-(2-Chloro-4-fluoro-6-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-4-fluoro-6-methylphenyl)acetamide: is an organic compound with the molecular formula C9H9ClFNO It is characterized by the presence of a chloro, fluoro, and methyl group on a phenyl ring, which is attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : The synthesis of N-(2-Chloro-4-fluoro-6-methylphenyl)acetamide typically begins with the aromatic substitution of a suitable phenyl derivative. For instance, 2-chloro-4-fluoro-6-methylphenol can be reacted with acetic anhydride in the presence of a base like pyridine to form the acetamide derivative.
-
Amidation Reaction: : Another common method involves the direct amidation of 2-chloro-4-fluoro-6-methylbenzoic acid with ammonia or an amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. Catalysts such as Lewis acids can be employed to enhance reaction rates and yields. The use of automated systems for precise control of reaction parameters is also common to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : N-(2-Chloro-4-fluoro-6-methylphenyl)acetamide can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. Common nucleophiles include amines, thiols, and alkoxides.
-
Oxidation and Reduction: : The compound can be oxidized to form corresponding N-oxides or reduced to amines under specific conditions. Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are typically used.
-
Hydrolysis: : The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products
Substitution: Depending on the nucleophile, products can include N-(2-methoxy-4-fluoro-6-methylphenyl)acetamide or N-(2-chloro-4-mercapto-6-methylphenyl)acetamide.
Oxidation: this compound N-oxide.
Reduction: N-(2-Chloro-4-fluoro-6-methylphenyl)ethylamine.
Hydrolysis: 2-Chloro-4-fluoro-6-methylbenzoic acid and ammonia.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N-(2-Chloro-4-fluoro-6-methylphenyl)acetamide serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds and other derivatives.
Biology
The compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial, antifungal, and anti-inflammatory properties. These studies aim to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored as a scaffold for drug development. Its structural features are conducive to binding with various biological targets, making it a candidate for designing inhibitors or modulators of specific enzymes and receptors.
Industry
In the agrochemical industry, this compound derivatives are evaluated for their herbicidal and pesticidal activities. These compounds can potentially control a wide range of pests and weeds, contributing to agricultural productivity.
Wirkmechanismus
The mechanism of action of N-(2-Chloro-4-fluoro-6-methylphenyl)acetamide and its derivatives depends on their specific applications. In biological systems, these compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, as antimicrobial agents, they might disrupt cell wall synthesis or interfere with protein function in pathogens.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Chloro-4-fluoro-6-methylphenyl)benzamide
- N-(2-Chloro-4-fluoro-6-methylphenyl)propionamide
- N-(2-Chloro-4-fluoro-6-methylphenyl)butyramide
Uniqueness
N-(2-Chloro-4-fluoro-6-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for forming hydrogen bonds, influencing its interaction with biological targets and its overall stability.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows for diverse reactions and modifications, making it valuable in synthetic chemistry, biological research, medicinal chemistry, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility and lead to the development of new and innovative applications.
Eigenschaften
Molekularformel |
C9H9ClFNO |
|---|---|
Molekulargewicht |
201.62 g/mol |
IUPAC-Name |
N-(2-chloro-4-fluoro-6-methylphenyl)acetamide |
InChI |
InChI=1S/C9H9ClFNO/c1-5-3-7(11)4-8(10)9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) |
InChI-Schlüssel |
YLYLRMHOYUWJEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1NC(=O)C)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13008445.png)
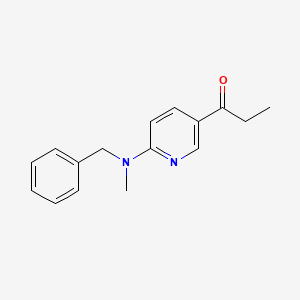

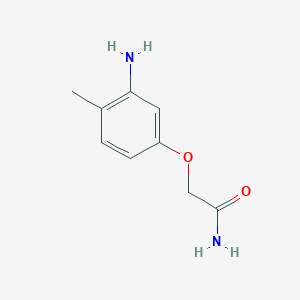
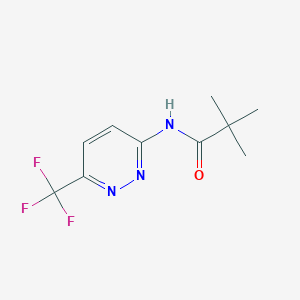
![Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate](/img/structure/B13008465.png)
![(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13008468.png)
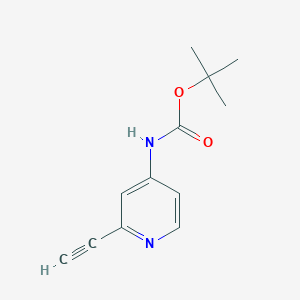
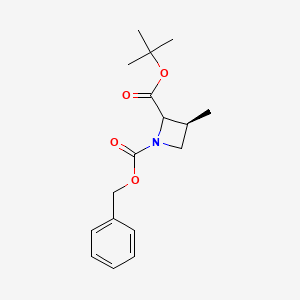

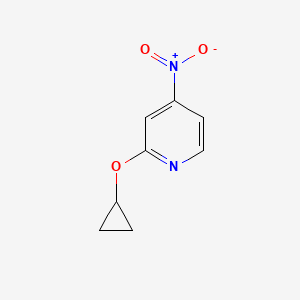
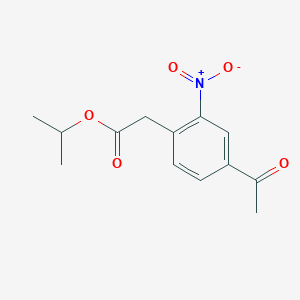

![6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B13008547.png)
